7-chloro-2-methyl-5H-pyrrolo[2,3-b]pyrazine
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Overview
Description
7-chloro-2-methyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused to a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-methyl-5H-pyrrolo[2,3-b]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrazine-2,3-dicarbonitrile with substituted hydrazines . Another approach involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-methyl-5H-pyrrolo[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
7-chloro-2-methyl-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Industry: It is used in the development of organic materials and natural products.
Mechanism of Action
The exact mechanism of action of 7-chloro-2-methyl-5H-pyrrolo[2,3-b]pyrazine is not fully understood. it is known to interact with various molecular targets, including kinases. The compound’s structure allows it to inhibit kinase activity, which is crucial in regulating cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
5H-pyrrolo[2,3-b]pyrazine: Exhibits similar biological activities but may differ in specific applications.
Pyrrolo[1,2-a]pyrazine: Known for its antibacterial, antifungal, and antiviral activities.
Uniqueness
7-chloro-2-methyl-5H-pyrrolo[2,3-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its chlorine and methyl groups contribute to its unique properties compared to other pyrrolopyrazine derivatives.
Properties
Molecular Formula |
C7H6ClN3 |
---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
7-chloro-2-methyl-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-9-7-6(11-4)5(8)3-10-7/h2-3H,1H3,(H,9,10) |
InChI Key |
YXZXNUOJNLYNQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=N1)C(=CN2)Cl |
Origin of Product |
United States |
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